1-(Tert-butylsulfamoyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Tert-butylsulfamoyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H17NO4S It is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a tert-butylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylsulfamoyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with tert-butylsulfamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylsulfamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Tert-butylsulfamoyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butylsulfamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the tert-butylsulfamoyl group can enhance the compound’s stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid
- 1-(Tert-butylsulfamoyl)cyclopentane-1-carboxylic acid
Comparison: 1-(Tert-butylsulfamoyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to cyclobutane or cyclopentane derivatives. This makes it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.
Properties
Molecular Formula |
C8H15NO4S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(tert-butylsulfamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO4S/c1-7(2,3)9-14(12,13)8(4-5-8)6(10)11/h9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
RONKKZAYZJXVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C(=O)O |
Origin of Product |
United States |
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